2-(adamantan-1-yl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
CAS No.: 361172-60-3
Cat. No.: VC7218771
Molecular Formula: C24H29N3OS
Molecular Weight: 407.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361172-60-3 |
|---|---|
| Molecular Formula | C24H29N3OS |
| Molecular Weight | 407.58 |
| IUPAC Name | 2-(1-adamantyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
| Standard InChI | InChI=1S/C24H29N3OS/c1-15-4-2-3-5-21(15)27-23(19-13-29-14-20(19)26-27)25-22(28)12-24-9-16-6-17(10-24)8-18(7-16)11-24/h2-5,16-18H,6-14H2,1H3,(H,25,28) |
| Standard InChI Key | RTYPKTPSIXEFLN-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)CC45CC6CC(C4)CC(C6)C5 |
Introduction
The compound 2-(adamantan-1-yl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a synthetic organic molecule that combines several structural features of interest for medicinal chemistry and materials science. It incorporates:
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Adamantane: A rigid, bulky hydrocarbon known for its lipophilicity and ability to enhance the bioavailability of drugs.
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Thieno[3,4-c]pyrazole scaffold: A heterocyclic framework often associated with biological activity, including anti-inflammatory and antimicrobial properties.
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Acetamide linkage: A functional group that can influence solubility and hydrogen bonding interactions.
This compound is a potential candidate for pharmacological studies due to its unique combination of structural motifs.
2.1. Molecular Formula and Weight
The molecular formula of the compound is C23H27N3OS, and its approximate molecular weight is 393.55 g/mol.
2.2. Key Functional Groups
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Adamantane: Provides steric bulk and increases hydrophobicity.
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Thieno[3,4-c]pyrazole: Contains nitrogen and sulfur heteroatoms, which are key for potential interactions with biological targets.
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Acetamide: Contributes to hydrogen bonding capabilities.
Synthesis
The synthesis of this compound likely involves multi-step reactions combining adamantane derivatives with thieno[3,4-c]pyrazole intermediates via acetamide coupling strategies. Common methods include:
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Preparation of Adamantane Derivative:
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Adamantan-1-yl precursors are typically synthesized or commercially available.
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Functionalization involves bromination or hydroxylation as intermediates.
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Formation of Thieno[3,4-c]pyrazole Scaffold:
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Synthesized via cyclization reactions involving thiophene derivatives and hydrazine compounds.
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Coupling Reaction:
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The adamantane derivative reacts with the thieno[3,4-c]pyrazole intermediate under amide bond formation conditions using coupling reagents like EDCI or HATU.
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The synthetic strategy ensures high yields while maintaining the integrity of sensitive functional groups.
4.1. Pharmacological Potential
The structural elements suggest possible applications in drug discovery:
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Anti-inflammatory activity: The thieno[3,4-c]pyrazole core has been reported to inhibit enzymes like COX or LOX.
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Antimicrobial properties: Sulfur-containing heterocycles often exhibit antibacterial or antifungal activity.
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CNS Activity: Adamantane derivatives are known for their role in neuroprotective agents (e.g., memantine).
4.2. Materials Science
The rigid adamantane core could make this compound useful in designing materials with specific mechanical or thermal properties.
Analytical Characterization
To confirm the structure and purity of the compound, standard analytical techniques are employed:
| Technique | Purpose | Expected Results |
|---|---|---|
| NMR Spectroscopy (1H, 13C) | Identifies hydrogen and carbon environments | Peaks corresponding to adamantane, thieno-pyrazole, and acetamide groups |
| Mass Spectrometry (MS) | Confirms molecular weight | m/z = 393 (parent ion) |
| Infrared Spectroscopy (IR) | Detects functional groups | Peaks for C=O (amide), C-H (adamantane), N-H stretch |
| Elemental Analysis | Verifies empirical formula | Matches theoretical values for C, H, N, S |
Research Findings on Related Compounds
Several studies have explored compounds with similar frameworks:
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Adamantane derivatives have shown antiviral activity (e.g., amantadine).
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Thienopyrazoles have been investigated for their anti-inflammatory and anticancer potential due to their ability to inhibit kinases or enzymes like LOX .
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Acetamide linkages enhance drug-like properties by improving solubility and bioavailability .
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